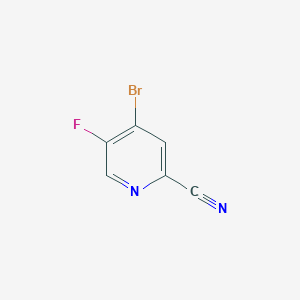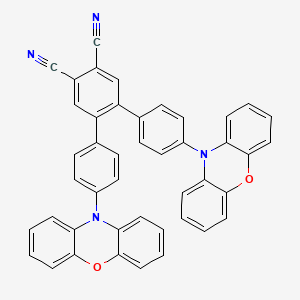![molecular formula C46H51MoN2O- B12303713 2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung 2,5-Dimethylpyrrol-1-id; 2,6-Diphenylphenol; [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropyliden)molybdän ist ein komplexes organometallisches Molekül. Es weist ein Molybdänzentrum auf, das mit verschiedenen organischen Liganden koordiniert ist, darunter 2,5-Dimethylpyrrol-1-id und 2,6-Diphenylphenol.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,5-Dimethylpyrrol-1-id; 2,6-Diphenylphenol; [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropyliden)molybdän beinhaltet typischerweise eine mehrstufige organische Synthese. Ein gängiger Weg beinhaltet die separate Herstellung der Liganden, gefolgt von ihrer Koordination an das Molybdänzentrum. Zum Beispiel kann 2,5-Dimethylpyrrol-1-id durch Reaktion von 2,5-Dimethylpyrrol mit einer geeigneten Base synthetisiert werden . Der Molybdänkomplex wird dann durch Reaktion der Liganden mit einer Molybdänvorstufe unter kontrollierten Bedingungen gebildet .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Laborsynthesemethoden beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchlaufreaktoren und andere fortschrittliche Techniken können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,5-Dimethylpyrrol-1-id; 2,6-Diphenylphenol; [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropyliden)molybdän: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Spezies mit höherem Oxidationszustand zu bilden.
Reduktion: Sie kann auch zu Spezies mit niedrigerem Oxidationszustand reduziert werden.
Substitution: Ligandsubstitutionsreaktionen können auftreten, bei denen ein oder mehrere Liganden durch andere Liganden ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Liganden für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Molybdän(VI)-Spezies führen, während die Reduktion Molybdän(II)-Spezies erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylpyrrol-1-id; 2,6-Diphenylphenol; [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropyliden)molybdän: hat mehrere wissenschaftliche Forschungsanwendungen:
Materialwissenschaften: Die Verbindung wird wegen ihres Potenzials zur Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften untersucht.
Biologische Studien: Es wird wegen seiner möglichen biologischen Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Wirkmechanismus
Der Mechanismus, durch den 2,5-Dimethylpyrrol-1-id; 2,6-Diphenylphenol; [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropyliden)molybdän seine Wirkung entfaltet, beinhaltet Koordinationschemie. Das Molybdänzentrum kann mit verschiedenen Substraten interagieren und so deren Umwandlung durch katalytische Zyklen ermöglichen. Molekulare Ziele sind organische Moleküle und Polymere, wobei die Pfade Elektronentransfer und Bindungsbildung/ -bruch beinhalten .
Wirkmechanismus
The mechanism by which 2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum exerts its effects involves coordination chemistry. The molybdenum center can interact with various substrates, facilitating their transformation through catalytic cycles. Molecular targets include organic molecules and polymers, with pathways involving electron transfer and bond formation/breaking .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dimethylpyrrol: Ein einfacheres Analogon, das in verschiedenen organischen Synthesen verwendet wird.
2,6-Diphenylphenol: Ein weiterer Ligand mit ähnlichen Koordinationseigenschaften.
Einzigartigkeit
Die Einzigartigkeit von 2,5-Dimethylpyrrol-1-id; 2,6-Diphenylphenol; [2,6-Di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropyliden)molybdän liegt in seiner komplexen Struktur und der spezifischen Kombination von Liganden, die einzigartige katalytische und materielle Eigenschaften verleihen, die in einfacheren Analoga nicht zu finden sind .
Eigenschaften
Molekularformel |
C46H51MoN2O- |
|---|---|
Molekulargewicht |
743.9 g/mol |
IUPAC-Name |
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C18H14O.C12H17N.C10H12.C6H8N.Mo/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-13,19H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
InChI-Schlüssel |
GVTKTBOZVMCGFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)





![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)

